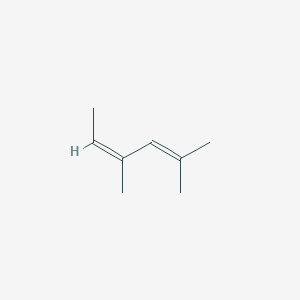

(Z)-2,4-Hexadiene, 2,4-dimethyl-

Description

(Z)-2,4-Hexadiene, 2,4-dimethyl-, also known as (4Z)-2,4-dimethyl-2,4-hexadiene, is a branched diene with the molecular formula C₈H₁₄ and an average molecular mass of 110.200 g/mol (monoisotopic mass: 110.109550 g/mol) . Its structure features conjugated double bonds at positions 2 and 4, with methyl substituents at both positions, leading to a planar geometry stabilized by resonance. The compound’s stereochemistry is defined by the Z (cis) configuration across the double bonds, which influences its reactivity and physical properties. It is registered under ChemSpider ID 4576218 and CAS RN 82937-00-6 .

Properties

CAS No. |

82937-00-6 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

(4Z)-2,4-dimethylhexa-2,4-diene |

InChI |

InChI=1S/C8H14/c1-5-8(4)6-7(2)3/h5-6H,1-4H3/b8-5- |

InChI Key |

KETIPZIBBSVDPW-YVMONPNESA-N |

Isomeric SMILES |

C/C=C(/C)\C=C(C)C |

Canonical SMILES |

CC=C(C)C=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,4-Hexadiene, 2,4-dimethyl- can be achieved through various organic reactions. One common method involves the use of Wittig reactions, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the carbonyl compound.

Industrial Production Methods

In an industrial setting, the production of (Z)-2,4-Hexadiene, 2,4-dimethyl- may involve catalytic processes such as olefin metathesis. This method utilizes transition metal catalysts, such as ruthenium or molybdenum complexes, to facilitate the exchange of alkylidene groups between alkenes, resulting in the formation of the desired product. The reaction conditions often include moderate temperatures and pressures to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,4-Hexadiene, 2,4-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can convert the double bonds into single bonds, forming alkanes. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Halogenation reactions can introduce halogen atoms into the compound. For example, bromination using bromine (Br2) can yield dibromo derivatives.

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4

Reduction: H2 with Pd catalyst

Substitution: Br2 for bromination

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Alkanes

Substitution: Dibromo derivatives

Scientific Research Applications

(Z)-2,4-Hexadiene, 2,4-dimethyl- has several applications in scientific research:

Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry of alkenes.

Biology: The compound can be used in the synthesis of biologically active molecules, such as natural products and pharmaceuticals.

Medicine: It may be utilized in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2,4-Hexadiene, 2,4-dimethyl- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound reacts with oxidizing agents to form epoxides or diols through the addition of oxygen atoms to the double bonds. In reduction reactions, the compound undergoes hydrogenation, where hydrogen atoms are added to the double bonds, converting them into single bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

(Z)-2,4-Hexadiene, 2,4-dimethyl- belongs to a family of hexadienes with varying substituent positions and stereochemistry. Key comparisons include:

Thermodynamic and Spectral Data

- Thermal Stability: The (Z)-2,4-dimethyl derivative exhibits greater thermal stability than non-methylated analogs (e.g., (Z,Z)-2,4-hexadiene) due to steric and electronic effects of methyl groups. For example, (Z,Z)-2,4-hexadiene decomposes at lower temperatures (gas-phase enthalpy of formation: 82.4 kJ/mol) compared to methylated derivatives .

- Spectroscopic Differences: IR Spectroscopy: The conjugated diene system in (Z)-2,4-dimethyl-2,4-hexadiene shows characteristic C=C stretching vibrations at ~1600 cm⁻¹, shifted slightly from non-methylated analogs due to electron-donating methyl groups . Mass Spectrometry: The molecular ion peak for (Z)-2,4-dimethyl-2,4-hexadiene (m/z 110) is more intense than for (Z,Z)-2,4-hexadiene (m/z 82), reflecting higher molecular weight and stability .

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

| Property | (Z)-2,4-Hexadiene, 2,4-dimethyl- | (Z,Z)-2,4-Hexadiene | (E,Z)-2,4-Hexadiene |

|---|---|---|---|

| Boiling Point (°C) | Not reported | ~80–85 | ~75–80 |

| ΔfH° (gas, kJ/mol) | Not reported | 82.4 | 85.1 |

| Ionization Energy (eV) | ~8.5 (estimated) | 8.7 | 8.9 |

| Conjugation Efficiency | High | Moderate | Low |

Table 2: Spectral Peaks (Selected)

| Compound | IR C=C Stretch (cm⁻¹) | MS Molecular Ion (m/z) |

|---|---|---|

| (Z)-2,4-Hexadiene, 2,4-dimethyl- | 1595–1605 | 110 |

| (Z,Z)-2,4-Hexadiene | 1610–1620 | 82 |

| (E,Z)-2,4-Hexadiene | 1625–1635 | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.